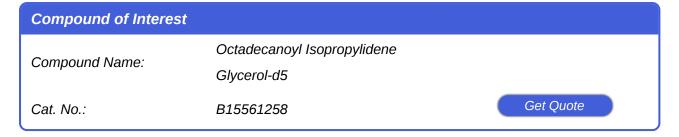


An In-depth Technical Guide to Octadecanoyl Isopropylidene Glycerol-d5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanoyl Isopropylidene Glycerol-d5 is a deuterated analog of Octadecanoyl Isopropylidene Glycerol. It serves as a high-purity, stable isotope-labeled internal standard for the quantitative analysis of fatty acid esters and related lipid molecules in various biological matrices.[1] Its primary application lies in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where it is used to correct for variability in sample preparation and instrument response, ensuring accurate and precise quantification.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Octadecanoyl Isopropylidene Glycerol-d5, with a focus on experimental protocols and data presentation for research and drug development.

Chemical and Physical Properties

The fundamental properties of **Octadecanoyl Isopropylidene Glycerol-d5** are summarized in the table below. These data are essential for its proper handling, storage, and use in analytical methods.



Property	Value	Reference
Chemical Name	(2,2-Dimethyl-1,3-dioxolan-4- yl)methyl stearate-d5	[4]
Synonyms	Octadecanoyl Isopropylidene Glycerol-d5	[4][5]
Molecular Formula	C24H41D5O4	[4]
Molecular Weight	403.65 g/mol	[4]
CAS Number	32852-69-0 (Unlabeled)	[4]
Isotopic Purity	Typically ≥98 atom % D	
Chemical Purity	Typically ≥98% (CP)	
Appearance	Not specified, likely a colorless to pale yellow liquid or solid	
Storage	Refer to Material Safety Data Sheet (MSDS) for complete information. Generally stored at -20°C.	[4]

Synthesis

The synthesis of **Octadecanoyl Isopropylidene Glycerol-d5** is a two-step process that involves the preparation of the deuterated precursor, DL-Isopropylideneglycerol-1,1,2,3,3-d5, followed by its esterification with stearic acid or a reactive derivative thereof.

Synthesis of DL-Isopropylideneglycerol-1,1,2,3,3-d5 (Representative Protocol)

The deuterated isopropylidene glycerol can be synthesized from commercially available glycerol-d5 and acetone.

Reaction:

Glycerol-d5 + Acetone → DL-Isopropylideneglycerol-1,1,2,3,3-d5



Reagents and Materials:

- Glycerol-d5
- Acetone (anhydrous)
- p-Toluenesulfonic acid (catalyst)
- Sodium bicarbonate (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Dichloromethane (solvent for extraction)
- Petroleum ether (for washing)

Procedure:

- A mixture of glycerol-d5, p-toluenesulfonic acid, and 2,2-dimethoxypropane in acetone is stirred at room temperature for 24 hours.[6]
- The reaction mixture is then poured into a 5% sodium bicarbonate solution to neutralize the acid catalyst.
- The aqueous layer is washed with petroleum ether and then extracted with dichloromethane.
- The combined dichloromethane extracts are washed with 5% sodium bicarbonate solution and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield crude DL-Isopropylideneglycerol-1,1,2,3,3-d5, which can be further purified by distillation.

Esterification of DL-Isopropylideneglycerol-1,1,2,3,3-d5 with Stearic Acid (Representative Protocol)

The final step is the esterification of the deuterated alcohol with stearic acid. This can be achieved using various esterification methods, such as Fischer esterification or by using a more reactive acylating agent like stearoyl chloride.



Reaction:

DL-Isopropylideneglycerol-1,1,2,3,3-d5 + Stearic Acid → **Octadecanoyl Isopropylidene Glycerol-d5** + H₂O

Reagents and Materials:

- DL-Isopropylideneglycerol-1,1,2,3,3-d5
- Stearic acid or Stearoyl chloride
- Dicyclohexylcarbodiimide (DCC) (coupling agent, if using stearic acid)
- 4-Dimethylaminopyridine (DMAP) (catalyst, if using stearic acid)
- Triethylamine (base, if using stearoyl chloride)
- Anhydrous dichloromethane (solvent)
- Silica gel for column chromatography (for purification)
- Hexane and Ethyl acetate (eluent for chromatography)

Procedure (using Stearoyl Chloride):

- DL-Isopropylideneglycerol-1,1,2,3,3-d5 and triethylamine are dissolved in anhydrous dichloromethane and cooled in an ice bath.
- Stearoyl chloride is added dropwise to the solution with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with water, and the organic layer is separated.
- The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure Octadecanoyl

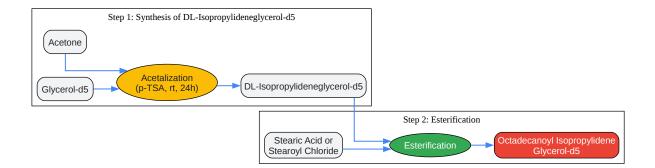




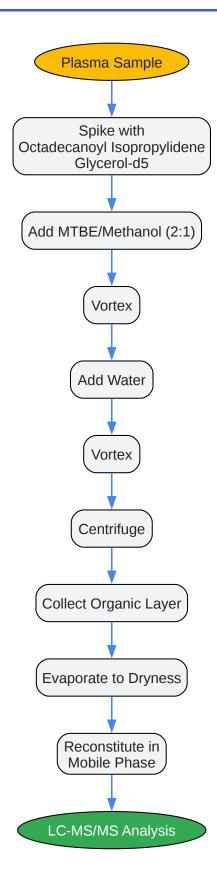


Isopropylidene Glycerol-d5.

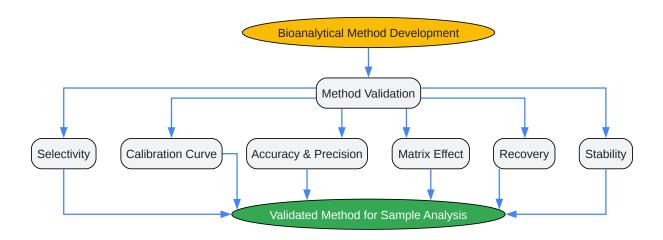












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